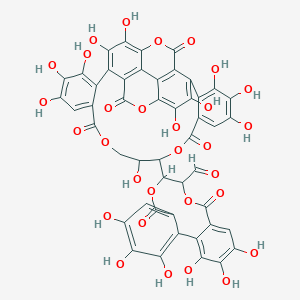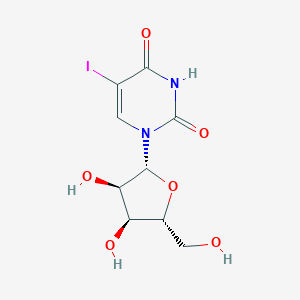
5-ヨードウリジン
概要
説明
5-ヨードウリジンは、ピリミジンヌクレオシド類似体であり、特にウリジンの誘導体で、ウラシル環の5位にヨウ素原子が置換されています。 この化合物は、抗腫瘍剤および抗ウイルス剤としての役割を含む、その重要な生物学的活性で知られています .
科学的研究の応用
5-Iodouridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a tool for studying nucleic acid interactions and modifications.
Medicine: 5-Iodouridine exhibits antiviral and antitumor activities, making it a candidate for therapeutic applications
Industry: It is used in the production of various biochemical reagents and as a catalytic agent.
作用機序
5-ヨードウリジンの作用機序には、核酸への組み込みが含まれ、そこでDNA合成を阻害し、癌細胞のアポトーシスを誘発できます . それは、ウイルスDNA中のチミジンを置換することで作用し、それによってウイルスの複製を阻害します . このメカニズムは、修飾されたヌクレオシドの組み込みが正常な細胞プロセスを混乱させる、他のヌクレオシド類似体のメカニズムと似ています。
類似化合物:
- 5-ヨード-2′-デオキシウリジン
- 5-ヨードシトシン
- 5-ヨードウラシル
- 5-ブロモウリジン
- イドクスウリジン
比較: 5-ヨードウリジンは、5位での特異的な置換によりユニークであり、これは異なる生物学的活性を付与します。 5-ヨード-2′-デオキシウリジンとイドクスウリジンと比較して、5-ヨードウリジンは、ヌクレオタンパク質複合体の光架橋など、特定の用途においてより高い有効性を示しています . DNA合成を選択的に阻害し、アポトーシスを誘発する能力により、癌研究において貴重な化合物となっています .
生化学分析
Biochemical Properties
5-Iodouridine is readily incorporated into the DNA of various microorganisms . It interacts with various enzymes, proteins, and other biomolecules, playing a significant role in biochemical reactions. For instance, it has been shown to enhance the effect of gamma irradiation in hamster cells .
Cellular Effects
5-Iodouridine has a profound impact on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to inhibit viral DNA synthesis, thereby acting as an antiviral agent .
Molecular Mechanism
The mechanism of action of 5-Iodouridine involves its incorporation into viral DNA, inhibiting the proper functioning of thymidylate phosphorylase and viral DNA polymerases . This leads to the production of faulty DNA, resulting in a pseudostructure that cannot infect or destroy tissue .
Temporal Effects in Laboratory Settings
Over time, the effects of 5-Iodouridine can change in laboratory settings. For instance, it has been shown that 5-Iodouridine can crosslink in 75–95% yield to Tyr85 of the coat protein upon irradiation of the complex at 325 nm .
Metabolic Pathways
5-Iodouridine is involved in active pyrimidine metabolism . It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
準備方法
合成経路と反応条件: 5-ヨードウリジンの合成は、通常、ウリジンのヨウ素化を伴います。 1つの効率的な方法は、2′-デオキシ-3′, 5′-ビス-O-(tert-ブチルジメチルシリル)-5-ヨードウリジンのナトリウム塩をn-ブチルリチウム(n-BuLi)で処理し、次にさまざまな求電子試薬と反応させることを含みます . この方法は、5位での位置選択的なリチオ化を保証し、5-置換2′-デオキシウリジンの形成につながります。
工業的製造方法: 5-ヨードウリジンの工業的製造には、大規模なヨウ素化プロセスが含まれ、高純度と収率が保証されます。 反応条件は、化合物の安定性を維持し、合成および貯蔵中の分解を防ぐように最適化されています .
化学反応の分析
反応の種類: 5-ヨードウリジンは、以下を含むさまざまな化学反応を起こします。
置換反応: 5位にあるヨウ素原子は、適切な試薬を使用して他の基で置換できます。
酸化と還元: これらの反応は、ウラシル環に結合した官能基を変更できます。
一般的な試薬と条件:
置換: n-BuLiやさまざまな求電子試薬などの試薬が一般的に使用されます.
酸化/還元: 標準的な酸化剤と還元剤を制御された条件下で使用できます。
主要な生成物: これらの反応から生成される主要な生成物には、さまざまな5-置換ウリジン誘導体があり、これらはさらにさまざまな用途に利用できます .
4. 科学研究への応用
5-ヨードウリジンは、科学研究において幅広い用途があります。
化学: それは、より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: それは、核酸の相互作用と修飾を研究するためのツールとして役立ちます。
類似化合物との比較
- 5-Iodo-2′-deoxyuridine
- 5-Iodocytosine
- 5-Iodouracil
- 5-Bromouridine
- Idoxuridine
Comparison: 5-Iodouridine is unique due to its specific substitution at the 5-position, which imparts distinct biological activities. Compared to 5-Iodo-2′-deoxyuridine and Idoxuridine, 5-Iodouridine has shown higher efficacy in certain applications, such as photocrosslinking of nucleoprotein complexes . Its ability to selectively inhibit DNA synthesis and induce apoptosis makes it a valuable compound in cancer research .
特性
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17)/t4-,5-,6-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKSLVDIXBGWPIS-UAKXSSHOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1024-99-3 | |
| Record name | 5-Iodouridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1024-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Iodouridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001024993 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-iodouridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.576 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-IODOURIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YZK4KVC76P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does 5-Iodouridine show selectivity towards specific cells or systems?
A2: Research indicates that 5-Iodouridine can exhibit some degree of selectivity. For instance, it has shown potent inhibitory activity against herpes simplex virus type 1 (HSV-1) replication, potentially by interfering with viral DNA synthesis. [] Furthermore, it has been investigated for its potential to target cells expressing the herpes simplex virus type-1 thymidine kinase (HSV1-tk), which could have implications for gene therapy and cancer treatment. []
Q2: What is the molecular formula and weight of 5-Iodouridine?
A2: The molecular formula of 5-Iodouridine is C9H11IN2O6, and its molecular weight is 382.1 g/mol.
Q3: Is there any spectroscopic data available for 5-Iodouridine?
A4: While the provided research doesn't delve deep into detailed spectroscopic analyses, it does highlight that 5-Iodouracil, the nucleobase component of 5-Iodouridine, exhibits strong absorption at longer wavelengths compared to other halogenated uracils like 5-bromouracil. This characteristic makes it a superior chromophore for photo-crosslinking experiments. []
Q4: Has the stability of 5-Iodouridine been investigated under various conditions?
A5: Research suggests that the stability of 5-Iodouridine can be influenced by factors like pH and exposure to radiation. For example, one study observed that the cytotoxic effects of gamma-irradiated 5-Iodouridine solutions were significantly enhanced at acidic pH values. [] This finding suggests potential instability or degradation of the compound under acidic conditions, leading to the formation of reactive species.
Q5: Have computational methods been employed to study 5-Iodouridine?
A7: While detailed computational studies are not presented in the provided research, one study utilized docking and energy minimization techniques to investigate the interaction of a 5-Iodouridine derivative, 2′-Deoxy-5-(isothiazol-5-yl)uridine, with the active site of HSV-1 thymidine kinase. [] This approach provides valuable insights into the binding mode and potential inhibitory mechanisms of 5-Iodouridine analogs.
Q6: How do structural modifications of 5-Iodouridine influence its biological activity?
A8: Extensive research highlights the impact of structural modifications on the activity of 5-Iodouridine analogs. For instance, a study investigating 3'-azido analogues of pyrimidine deoxyribonucleosides against HIV-1 found that the 5-bromo and 5-iodo derivatives exhibited significant antiviral activity, while other 5-substituents led to reduced potency. [, ] These findings suggest that the size and electronegativity of the 5-substituent play crucial roles in determining antiviral activity.
Q7: Are there any specific formulation strategies for 5-Iodouridine or its analogs?
A9: One study explored administering 5-Iododeoxyuridine-I-131 as an oil emulsion instead of an aqueous solution, leading to enhanced incorporation of the iodouracil moiety into tumor DNA in rats. [, ] This finding highlights how formulation strategies can impact the biodistribution and efficacy of 5-Iodouridine analogs.
Q8: What is known about the ADME (absorption, distribution, metabolism, excretion) of 5-Iodouridine?
A10: While the provided research doesn't delve into detailed PK/PD studies, one investigation explored the effect of administering 5-Iododeoxyuridine-I-131 in different formulations on its tissue distribution in rats and mice. [, ] This study provides valuable insights into how formulation can influence the biodistribution of 5-Iodouridine analogs.
Q9: What are the key findings from in vitro and in vivo studies on 5-Iodouridine and its analogs?
A9: Research highlights the efficacy of 5-Iodouridine and its analogs in various experimental settings. For example:
- Antiviral Activity: Studies demonstrate that 5-Iodouridine analogs, particularly 3'-azido derivatives, exhibit potent inhibitory activity against retroviruses like HIV-1 and M-MuLV. [, , , ]
- Tumor Targeting: Investigations utilizing radiolabeled 5-Iododeoxyuridine-I-131 demonstrated its ability to accumulate in tumor tissue in animal models, highlighting its potential for tumor imaging and therapy. [, ]
- Photo-crosslinking: 5-Iodouridine has proven to be a valuable tool in photo-crosslinking studies, enabling researchers to probe RNA-protein interactions and map binding interfaces in complexes like the telomerase ribonucleoprotein. [, ]
Q10: What is known about the potential toxicity of 5-Iodouridine?
A13: While not extensively discussed, one study found that 2′,5′-anhydro-3′-azido-3′-deoxythymidine, a 2,5'-anhydro analogue of AZT, exhibited significantly reduced cytotoxicity compared to AZT itself, suggesting potential for improved safety profiles with certain structural modifications. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


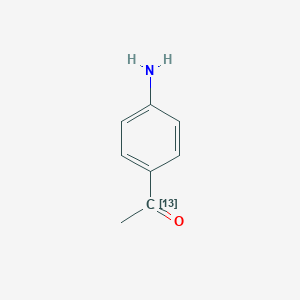
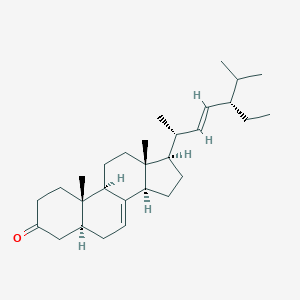
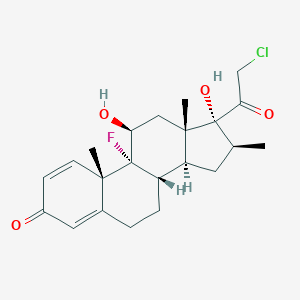
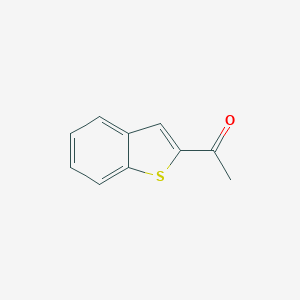
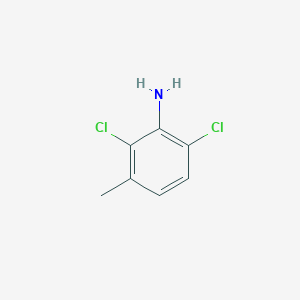
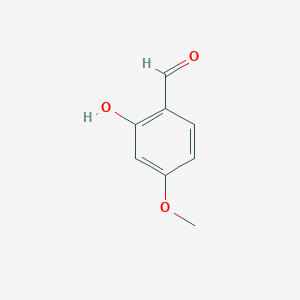
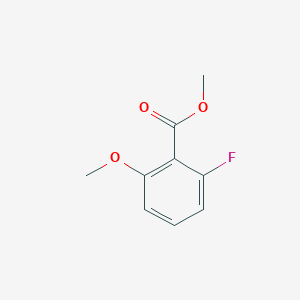
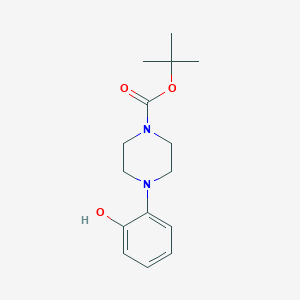
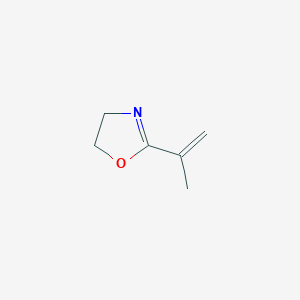
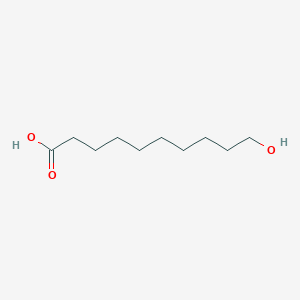
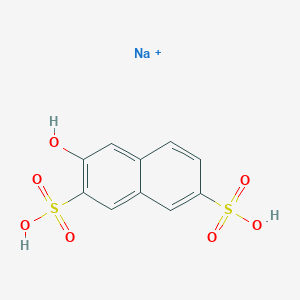
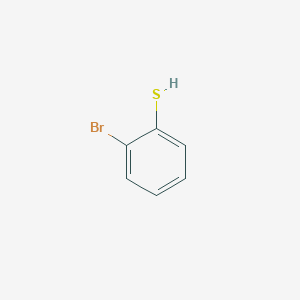
![2,2'-(Ethane-1,2-diyldiimino)bis[(2-hydroxy-5-sulfophenyl)acetic acid]](/img/structure/B30967.png)
